![molecular formula C16H18O4 B5884474 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate](/img/structure/B5884474.png)
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate
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Overview
Description
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate, also known as EDCP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. EDCP is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it has been proposed that 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate exerts its pharmacological effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation, apoptosis, and cell proliferation. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been found to have various biochemical and physiological effects. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, in vitro and in vivo. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has also been found to scavenge free radicals and protect cells from oxidative stress. Furthermore, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its potential pharmacological properties, which make it a promising candidate for the development of new drugs. Another advantage is its availability and relatively low cost compared to other synthetic compounds. However, one limitation of using 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is the lack of information on its toxicity and potential side effects.
Future Directions
There are several future directions for the research on 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and autoimmune disorders. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Furthermore, future research could focus on the development of novel synthetic compounds based on the structure of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate that exhibit improved pharmacological properties and reduced toxicity.
Synthesis Methods
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with a methylene compound in the presence of a base. The Perkin reaction involves the reaction of an acid anhydride with an aromatic aldehyde in the presence of an acid catalyst. The Pechmann condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. The synthesis method used depends on the availability of starting materials and the desired yield of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate.
Scientific Research Applications
3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2, which are involved in the pathogenesis of many diseases, including cancer and autoimmune disorders. 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has also been shown to scavenge free radicals and protect cells from oxidative stress. Furthermore, 3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-5-11-9(3)12-7-8-13(19-14(17)6-2)10(4)15(12)20-16(11)18/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBPSPFRFJOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(=O)CC)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl) propanoate |
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